
5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid is a synthetic compound that features a cyclopropyl group, a dimethylaminoethyl side chain, and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid species.
Synthesis of the Triazole Ring: The triazole ring is often synthesized via a (3+2) cycloaddition reaction between an azide and an alkyne.
Attachment of the Dimethylaminoethyl Side Chain: This can be achieved through nucleophilic substitution reactions where the dimethylaminoethyl group is introduced to the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. The dimethylaminoethyl side chain can further modulate the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylamine: Contains a cyclopropyl group and an amine functional group.
1,2,3-Triazole: A simple triazole ring without additional substituents.
Dimethylaminoethyl Chloride: Contains a dimethylaminoethyl group attached to a chloride.
Uniqueness
5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl group, triazole ring, and dimethylaminoethyl side chain allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H16N4O2 |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
5-cyclopropyl-1-[2-(dimethylamino)ethyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H16N4O2/c1-13(2)5-6-14-9(7-3-4-7)8(10(15)16)11-12-14/h7H,3-6H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
KEDIIBYPICECSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN1C(=C(N=N1)C(=O)O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine](/img/structure/B13542608.png)
![2-((Benzyloxy)carbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13542618.png)
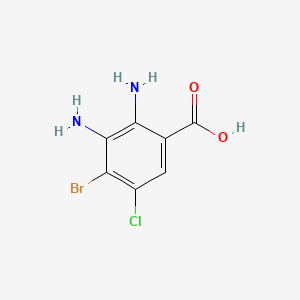
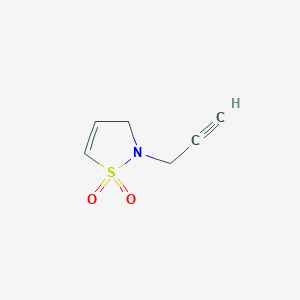
![(4aS,8aR)-6-ethyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13542628.png)
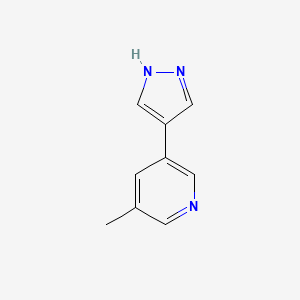
![6,6-Dimethylspiro[3.4]octan-2-ol](/img/structure/B13542644.png)
![2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride](/img/structure/B13542652.png)
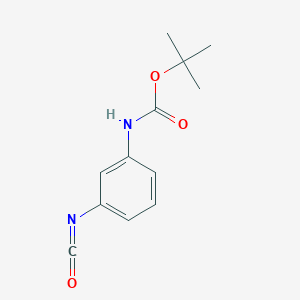

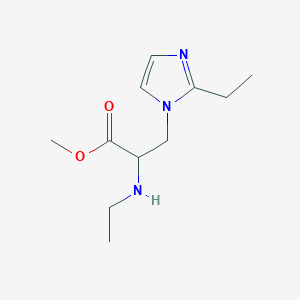
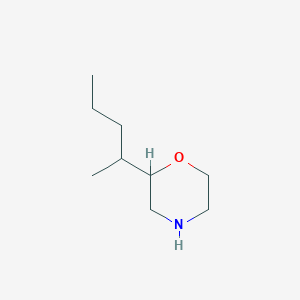
![3-Tert-butoxycarbonyl-7,7-difluoro-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13542676.png)
![7-({2-Oxabicyclo[2.2.2]octan-4-yl}carbamoyl)heptanoic acid](/img/structure/B13542678.png)
